HJC-0123
Overview
Description
HJC-0123 is a novel compound known for its inhibitory effects on the signal transducer and activator of transcription 3 (STAT3) pathway. It has shown significant potential in cancer therapy, particularly in breast and pancreatic cancer cells. The compound is characterized by its ability to downregulate the phosphorylation of STAT3, increase the expression of cleaved caspase-3, inhibit cell cycle progression, and promote apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HJC-0123 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
HJC-0123 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
HJC-0123 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical reactions.
Biology: Employed in biological studies to understand its effects on cell cycle progression, apoptosis, and signal transduction.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in breast and pancreatic cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STAT3 pathway .
Mechanism of Action
HJC-0123 exerts its effects by inhibiting the STAT3 pathway. It reduces the phosphorylation, nuclear translocation, and transcriptional activity of STAT3. This inhibition leads to decreased expression of STAT3-regulated proteins, induction of cell cycle arrest, promotion of apoptosis, and downregulation of suppressor of cytokine signaling 3 (SOCS3). The compound also increases the production of interleukin-6 (IL-6) and decreases the phosphorylation of Smad2/3 induced by transforming growth factor-beta (TGF-β) .
Comparison with Similar Compounds
HJC-0123 is unique in its high potency and specificity as a STAT3 inhibitor. Similar compounds include:
ODZ10117: A small molecule inhibitor of STAT3 that inhibits migration and invasion in glioblastoma cells.
OPB-111077: An oral inhibitor of STAT3 and mitochondrial oxidative phosphorylation with anticancer activity.
OPB-31121: A novel STAT inhibitor that strongly inhibits STAT3 and STAT5 phosphorylation.
These compounds share similar mechanisms of action but differ in their specific targets, potency, and therapeutic applications. This compound stands out due to its high efficacy in breast and pancreatic cancer models and its potential as an orally bioavailable drug candidate .
Properties
Molecular Formula |
C24H16N2O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27) |
InChI Key |
ZUYCAEIBKWUMND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HJC0123; HJC 0123; HJC-0123. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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